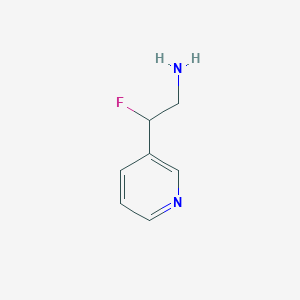

2-Fluoro-2-(pyridin-3-yl)ethan-1-amine

Description

Properties

IUPAC Name |

2-fluoro-2-pyridin-3-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c8-7(4-9)6-2-1-3-10-5-6/h1-3,5,7H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZIREJWXPKZKCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that similar compounds, such as 2-pyridylethylamine, act as histamine agonists, specifically for the h1 subtype .

Mode of Action

It’s worth noting that fluoropyridines, in general, have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Fluoropyridines are known to be less reactive than their chlorinated and brominated analogues, which could influence their interaction with biochemical pathways .

Pharmacokinetics

It’s worth noting that the compound’s bioaccumulation estimates from log kow (bcfwin v217) suggest a Log BCF of 0500 (BCF = 3162), indicating its potential bioavailability .

Result of Action

Compounds with similar structures have demonstrated strong activity against certain fungi, suggesting potential antifungal properties .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-2-(pyridin-3-yl)ethan-1-amine. For instance, its volatilization from water, persistence time, and removal in wastewater treatment are all factors that could impact its environmental behavior .

Biochemical Analysis

Biochemical Properties

2-Fluoro-2-(pyridin-3-yl)ethan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This interaction can significantly influence the metabolic pathways in which these enzymes are involved.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. Additionally, it can alter gene expression patterns, leading to changes in the production of proteins that are essential for cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. This inhibition can result in altered metabolic pathways and changes in cellular function. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell growth and metabolism.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it has been observed to have minimal adverse effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been identified, where a certain dosage level leads to significant changes in physiological and biochemical parameters. Toxic effects at high doses include liver and kidney damage, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of various metabolites, which can further influence metabolic flux and metabolite levels. The compound’s metabolism can also affect the overall metabolic balance within cells, leading to changes in energy production and utilization.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters that facilitate its uptake into cells. Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus. Targeting signals and post-translational modifications play a role in directing the compound to these compartments. This localization can influence its interactions with other biomolecules and its overall biological activity.

Biological Activity

2-Fluoro-2-(pyridin-3-yl)ethan-1-amine is a fluorinated amine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in drug discovery.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyridine ring, which is known for its ability to participate in hydrogen bonding and π-stacking interactions, crucial for binding to biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of pyridine have shown significant antiproliferative activity against various cancer cell lines, including breast and lung cancer. In one study, a related compound demonstrated an IC50 value of 14.3 μM against phospholipase A2 (PLA2), indicating its potential as an anti-inflammatory agent .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | A549 (Lung) | TBD |

| Related Compound | MCF-7 (Breast) | 14.3 |

| Another Derivative | HCT116 (Colon) | TBD |

The mechanism through which this compound exerts its biological effects is likely multifaceted. Molecular docking studies suggest that it may interact with key enzymes involved in cancer progression and inflammation, such as PLA2, by binding to their active sites with high affinity .

Selectivity and Toxicity

Selectivity is crucial for therapeutic efficacy. Preliminary data indicate that compounds related to this compound exhibit minimal off-target effects, which is promising for their development as drugs . Additionally, toxicity studies have shown favorable profiles in animal models, suggesting that these compounds could be safe for further development .

Case Studies

Several case studies have been conducted to evaluate the biological activity of fluorinated pyridine derivatives:

- Case Study on Anticancer Activity : A series of pyridine derivatives were synthesized and tested against various cancer cell lines. The study found that modifications at the fluorine position significantly enhanced antiproliferative activity, with some compounds exhibiting IC50 values below 20 μM against multiple cancer types .

- Neuroprotective Effects : Another investigation explored the neuroprotective potential of pyridine derivatives. Compounds similar to this compound were shown to inhibit neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases . This inhibition could provide a therapeutic avenue for conditions like Alzheimer's disease.

Scientific Research Applications

The compound features a fluorine atom attached to a carbon adjacent to a pyridine ring, which enhances its lipophilicity and biological activity. The presence of the pyridine moiety contributes to its potential as a pharmacophore in drug design.

Drug Development

2-Fluoro-2-(pyridin-3-yl)ethan-1-amine has been identified as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown promising results in inhibiting specific biological targets, particularly in cancer therapy and neuropharmacology.

Case Study: RET Inhibitors

Research has demonstrated that derivatives of this compound can act as inhibitors of the RET (rearranged during transfection) signaling pathway, which is implicated in several cancers. A notable study reported the synthesis of pyrimidine derivatives containing the pyridine moiety that effectively inhibited RET activity, suggesting that this compound could serve as a scaffold for developing new anticancer agents .

The compound's biological activity has been explored through various assays:

Antimicrobial Activity

Studies indicate that compounds derived from this compound exhibit antimicrobial properties against a range of pathogens. The mechanism is believed to involve interference with bacterial cell wall synthesis and disruption of metabolic pathways.

Anti-inflammatory Properties

Research has also indicated potential anti-inflammatory effects, making it relevant for developing treatments for autoimmune diseases. The compound's ability to modulate inflammatory pathways could lead to novel therapeutic strategies .

Synthesis of Novel Compounds

The versatility of this compound as a synthetic intermediate allows chemists to explore numerous derivatives with varied biological activities. For instance, it can be used in the synthesis of imidazopyridines, which are known for their diverse pharmacological profiles including anxiolytic and sedative effects .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Differences and Implications

(a) Fluorination Patterns

- 2,2-Difluoro Analog (): The additional fluorine increases molecular weight (158.15 vs. 139.15) and lipophilicity (logP ~1.2 vs. ~0.5 for mono-fluoro), which may enhance blood-brain barrier penetration but reduce aqueous solubility.

- Pyridin-4-yl Isomer (): The nitrogen atom in the pyridine ring shifts from the 3- to 4-position, altering hydrogen-bonding capabilities. This positional change could impact interactions with biological targets, such as kinases or monoamine oxidases .

(b) Heterocyclic Modifications

- Indole Derivatives () : The addition of a 7-chloroindole moiety significantly increases molecular complexity and weight (308.21 g/mol). This bulkier structure may confer selectivity for serotonin or dopamine receptors, common targets in neurodegenerative disease research .

- Fluorescent Analog () : The dual pyridine system in 2-(pyridin-2-yl)-1-(pyridin-3-yl)ethan-1-amine enables fluorescence via extended π-conjugation, a property absent in the target compound. Such derivatives are valuable in bioimaging or probe development .

(c) Pharmacological Relevance

- Pralsetinib Intermediate (): (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-amine, a related compound, is used in synthesizing Pralsetinib, a RET kinase inhibitor for cancer therapy.

Preparation Methods

Fluorination via Fluoride Sources on Pyridine-Containing Precursors

Another approach involves direct fluorination of pyridine-containing intermediates using fluoride sources such as HF-pyridine complexes.

- The fluorination step typically converts amino or hydroxyl groups on pyridine derivatives to fluorinated analogues.

- Sodium nitrite is often used to generate diazonium intermediates that are then fluorinated with HF-pyridine.

- This method allows selective fluorination at the 2-position of the pyridine ring adjacent to the substituent.

Microwave-Assisted Amination and Fluorination

Microwave-assisted synthesis has been reported for related fluorinated pyridine amines, improving reaction rates and yields.

- Reactions of pyridin-2-amines with α-bromoacetophenones under microwave irradiation in toluene with sodium bicarbonate at 100°C for 40 minutes have been shown to efficiently produce fluorinated derivatives.

- Microwave irradiation accelerates the reaction, reduces impurities, and enhances product purity compared to conventional heating methods.

- This approach, while demonstrated for similar fluorinated amines, suggests potential for adaptation to 2-Fluoro-2-(pyridin-3-yl)ethan-1-amine synthesis.

Alternative Fluorination via Umpolung Morita–Baylis–Hillman Reaction

A novel fluorination method involves the substitution of enone α-hydrogen with fluorine using HF-pyridine complex at room temperature.

- This single-step reaction yields 2-fluoroenones in 63-90% yield.

- Mechanistically, it proceeds via an umpolung Morita–Baylis–Hillman-type pathway.

- Although this method is demonstrated mainly for aromatic and alkenyl enones, the strategy may be extended to fluorinate ethan-1-amine derivatives with pyridine substituents.

Summary Table of Preparation Methods

| Method | Starting Material(s) | Key Reagents/Conditions | Yield/Remarks | Advantages | Challenges |

|---|---|---|---|---|---|

| Quinolinic Acid Route (Patent CN111004171A) | Quinolinic acid | Thionyl chloride, DPPA, NaBH4, HF-pyridine, NaNO2 | High yield, mild conditions, industrially viable | Low cost, green process | Hazardous reagents, pH control |

| Fluorination via HF-Pyridine Complex | Amino or hydroxyl pyridine derivatives | Sodium nitrite, HF-pyridine complex | Selective fluorination at 2-position | Selective fluorination | Safety concerns with HF |

| Microwave-Assisted Amination | Pyridin-2-amine, α-bromoacetophenones | Microwave heating, NaHCO3, toluene | Faster reaction, higher purity | Speed, purity | Requires microwave setup |

| Umpolung Morita–Baylis–Hillman Fluorination | Enones (potentially adaptable) | HF-pyridine complex, room temperature | 63-90% yield | Single step, mild conditions | Applicability to target compound uncertain |

Detailed Research Findings and Analysis

The quinolinic acid-based synthetic route offers a comprehensive and scalable method to access fluorinated pyridine alcohol intermediates, which are key precursors to this compound. The stepwise transformations involve well-established organic reactions such as esterification, Curtius rearrangement, fluorination via diazonium intermediates, and reduction.

Microwave-assisted synthesis of fluorinated pyridine amines demonstrates significant improvements in reaction efficiency and product purity, suggesting that this technology could be applied to optimize the synthesis of this compound.

The novel umpolung Morita–Baylis–Hillman fluorination offers a promising single-step fluorination strategy with high yields under mild conditions, which could simplify the synthesis if adapted to the target compound.

Safety considerations are paramount in all methods, especially when handling reagents like thionyl chloride, HF-pyridine complex, and sodium nitrite. Proper ventilation, protective equipment, and waste management are critical.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-fluoro-2-(pyridin-3-yl)ethan-1-amine, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via reductive amination of fluorinated pyridine derivatives. For example, a structurally analogous compound, N-benzyl-2-(pyridin-3-yl)ethan-1-amine, was synthesized by reacting 3-(2-aminoethyl)pyridine with benzaldehyde followed by NaBH₄ reduction . For fluorinated analogs, fluorination may occur via nucleophilic substitution on precursors like pentafluoropyridine, as seen in the synthesis of 3,5-difluoro-4-methylpyridin-2-amine . Purity optimization involves flash chromatography (e.g., 0–20% MeOH in EtOAc gradients) and validation via HPLC or LC-MS .

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to identify fluorine coupling patterns (e.g., splitting due to adjacent F atoms) and HRMS for molecular weight confirmation. For example, in fluoropyridine derivatives, fluorine atoms cause distinct splitting in aromatic proton signals . X-ray crystallography may resolve ambiguities in regiochemistry, as demonstrated for similar amines .

Q. What safety precautions are critical when handling fluorinated amines like this compound?

- Methodological Answer : Fluorinated amines may release toxic HF under harsh conditions. Use PPE (gloves, goggles), work in a fume hood, and ensure access to emergency protocols (e.g., CHEMTREC contact details) . Avoid exposure to heat/sparks, as advised for structurally related biphenylamines .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., fluorination vs. elimination) affect the synthesis of this compound?

- Methodological Answer : Fluorination reactions on pyridine rings often compete with elimination due to the strong electron-withdrawing nature of fluorine. For instance, in the synthesis of 3,5-difluoro-4-methylpyridin-2-amine, controlling reaction temperature (40–60°C) and using excess nucleophiles (e.g., NaN₃) minimizes elimination byproducts . Kinetic vs. thermodynamic product analysis (via DFT calculations) can guide solvent and catalyst selection.

Q. What analytical strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer : Contradictions may arise from conformational flexibility or impurities. Use VT-NMR (variable-temperature NMR) to assess dynamic effects or 2D NMR (e.g., COSY, NOESY) to confirm connectivity. For example, in fluorinated pyridines, fluorine’s electronegativity can distort coupling constants, requiring cross-validation with X-ray data . Triangulate results using complementary techniques like IR and Raman spectroscopy .

Q. How can reaction yields be improved in the catalytic amination of fluorinated pyridine precursors?

- Methodological Answer : Optimize catalysts (e.g., Pd/C or Ni-based systems for hydrogenation) and solvent polarity. For reductive amination, NaBH₄ in dry MeOH at 40°C achieved 84% yield for a related compound . Microwave-assisted synthesis or flow chemistry may enhance efficiency for fluorinated intermediates .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data for fluorinated amines?

- Methodological Answer : Discrepancies may stem from impurities, assay conditions, or stereochemical variations. Perform dose-response validation across multiple assays (e.g., enzyme inhibition vs. cell-based assays). For fluorinated compounds, confirm fluorine’s positional integrity via ¹⁹F NMR , as misplacement (e.g., meta vs. para) drastically alters activity . Use statistical tools (e.g., ANOVA) to assess reproducibility across labs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.